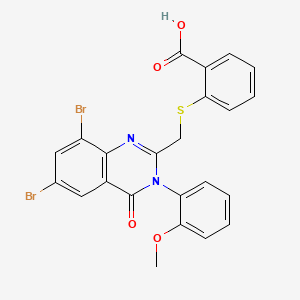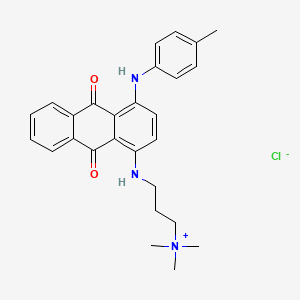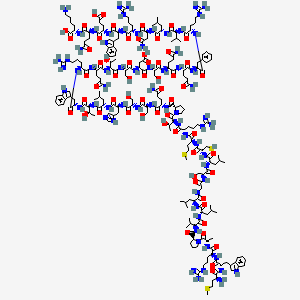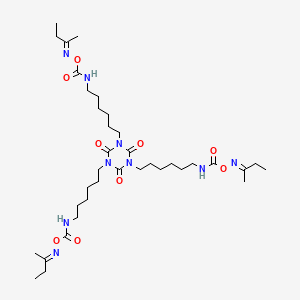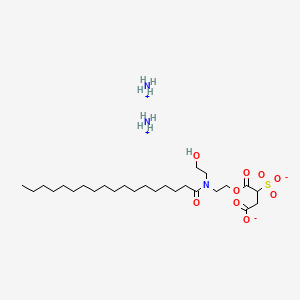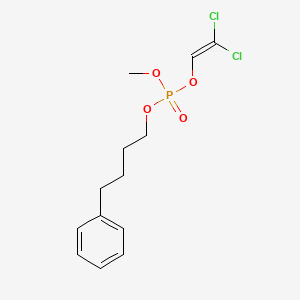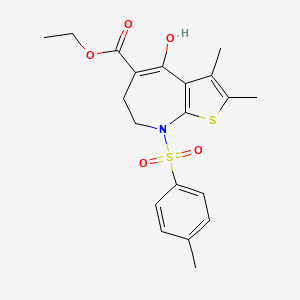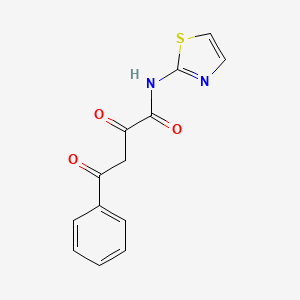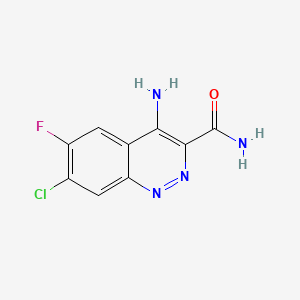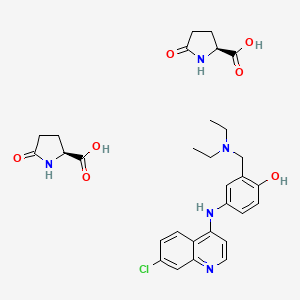
Einecs 300-472-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 300-472-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial production methods may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Einecs 300-472-0 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Einecs 300-472-0 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Mecanismo De Acción
The mechanism of action of Einecs 300-472-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparación Con Compuestos Similares
Einecs 300-472-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities but differ in their chemical properties and applications. Some similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0)
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of chemical diversity in scientific research and industry.
Propiedades
Número CAS |
93940-73-9 |
|---|---|
Fórmula molecular |
C30H36ClN5O7 |
Peso molecular |
614.1 g/mol |
Nombre IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H22ClN3O.2C5H7NO3/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;2*7-4-2-1-3(6-4)5(8)9/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
Clave InChI |
QRZSUPISJKVWCJ-YHUPNWGDSA-N |
SMILES isomérico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


